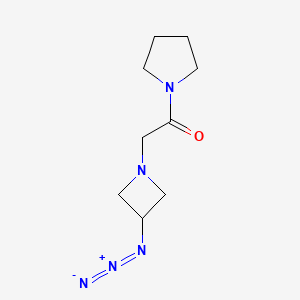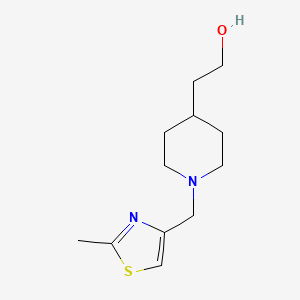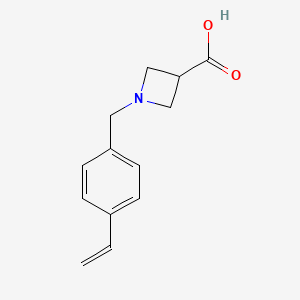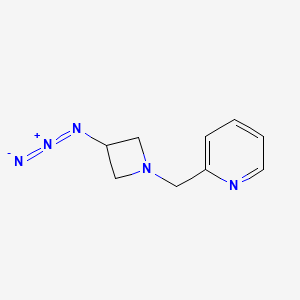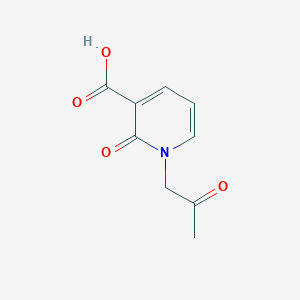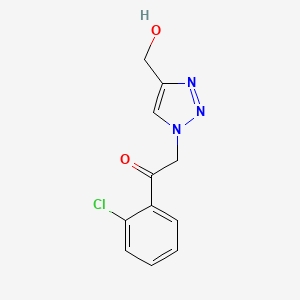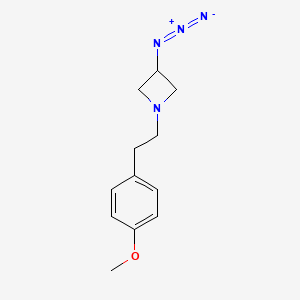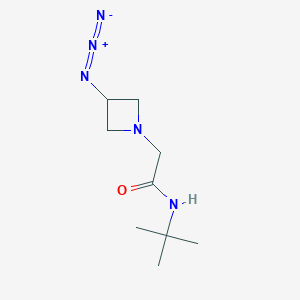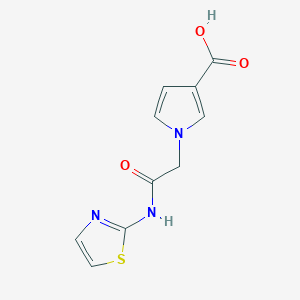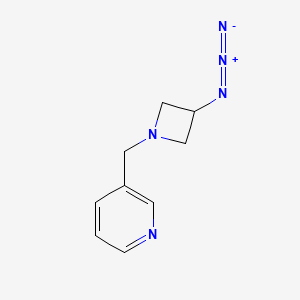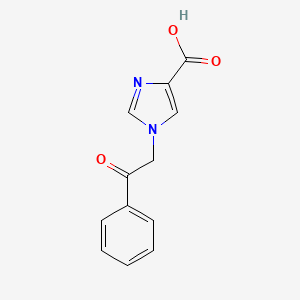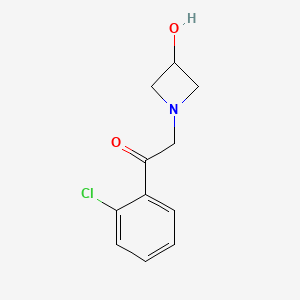
1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
Research emphasizes the synthesis of various heterocyclic compounds, including azetidine and pyrimidine derivatives, through methodologies such as microwave-assisted synthesis and condensation reactions. These methods offer rapid and efficient routes for preparing nitrogen and sulfur-containing heterocycles, which are pivotal in pharmaceutical research and development (Mistry & Desai, 2006), (Ram C.Merugu, D.Ramesh & B.Sreenivasulu, 2010).
Characterization and Properties
Studies also focus on the characterization and properties of synthesized compounds. Techniques like nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis are employed to confirm the structure of newly synthesized heterocycles, ensuring their suitability for further applications (Abdel-Wahab, Farahat, Kariuki & El‐Hiti, 2023), (Şahin, Septioğlu, Calis & Işık, 2014).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities
Numerous studies have been conducted to evaluate the antimicrobial and antifungal properties of synthesized compounds. These studies reveal significant potential in treating various bacterial and fungal infections, highlighting the importance of these compounds in medical and pharmaceutical applications (Wanjari, 2020), (Ruan et al., 2011).
Antioxidant Properties
The antioxidant activity of certain derivatives has been explored, emphasizing the role of electron-withdrawing and electron-donating groups in enhancing this activity. This research is crucial for developing compounds that can mitigate oxidative stress, a factor in various chronic diseases (Thanuja et al., 2022).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(15)7-13-5-8(14)6-13/h1-4,8,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURPIBXDJBSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


